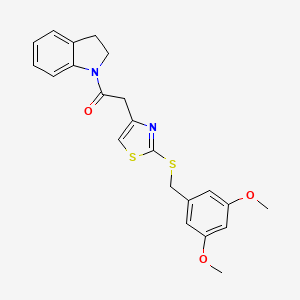

2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone

Description

2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a synthetic organic compound featuring a thiazole ring linked via a thioether bond to a 3,5-dimethoxybenzyl group and an indolin-1-yl ethanone moiety.

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c1-26-18-9-15(10-19(12-18)27-2)13-28-22-23-17(14-29-22)11-21(25)24-8-7-16-5-3-4-6-20(16)24/h3-6,9-10,12,14H,7-8,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVMKYPODMYFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a complex organic molecule featuring a thiazole ring, an indole moiety, and a methoxybenzyl group. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of the compound can be broken down into several key components:

| Component | Description |

|---|---|

| Thiazole Ring | Known for antimicrobial and anticancer properties. |

| Indole Moiety | Contributes to the bioactivity and pharmacological profile. |

| Methoxybenzyl Group | Enhances the compound's reactivity and biological interactions. |

Antimicrobial Properties

Research indicates that thiazole-containing compounds often exhibit significant antimicrobial activity. The thiazole ring in this compound is associated with the inhibition of bacterial growth and has been shown to possess antifungal properties as well.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For instance, analogs of similar thiazole derivatives have demonstrated cytotoxic effects against different cancer cell lines by inhibiting crucial cellular pathways involved in tumor proliferation . The indole structure enhances this activity by promoting apoptosis in cancer cells.

Enzyme Inhibition

The compound is also investigated for its potential to act as an enzyme inhibitor. Specifically, it may inhibit tyrosinase, an enzyme involved in melanin production, which is relevant for treating hyperpigmentation disorders. In vitro studies have shown that related compounds can effectively inhibit tyrosinase activity, suggesting that this compound might share similar mechanisms.

The biological activity of this compound is believed to involve several mechanisms:

- Binding to Enzymes : The thiazole and indole moieties can interact with enzymes through hydrogen bonding and hydrophobic interactions.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways critical for cell survival and proliferation.

- Induction of Apoptosis : By triggering apoptotic pathways, the compound can effectively reduce cell viability in cancerous cells.

Study on Anticancer Effects

In a study involving B16F10 melanoma cells, analogs of thiazole derivatives were tested for their cytotoxic effects. Results indicated that certain analogs exhibited significant inhibition of cell growth at low micromolar concentrations without inducing cytotoxicity at therapeutic levels .

Tyrosinase Inhibition Assay

A comparative analysis was conducted using mushroom tyrosinase as a model to assess the inhibitory effects of various analogs. The IC50 values indicated that some analogs showed stronger inhibition than traditional inhibitors like kojic acid, highlighting the potential of this class of compounds in treating pigmentation disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several analogs (Table 1):

- Thiazole-Indole/Indolin Hybrids: Compounds like (1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)(thiazol-2-yl)methanone (8d) and 1-(3-(thiazole-2-carbonyl)-1H-indol-1-yl)ethan-1-one (9) feature indole-thiazole cores but differ in substituent positioning and linkage . The target compound’s indolin-1-yl group (partially saturated indole) may confer distinct conformational stability compared to the unsaturated indole in 8d and 7.

- Thioether vs. Ether/Acyl Linkages: The thioether bond in the target compound contrasts with the ether or acyl groups in analogs (e.g., 8d, 9, 10).

- 3,5-Dimethoxybenzyl Group : This substituent is shared with compound 17, a dual orexin receptor antagonist, suggesting its role as a pharmacophore in receptor binding .

Pharmacological and Chemical Properties

- Biological Activity : Compound 17’s dual orexin receptor antagonism ([M+H]⁺ = 437.1899) suggests that the 3,5-dimethoxybenzyl-thiazole motif may interact with CNS targets . However, the indolin-1-yl group in the target compound could modulate selectivity or potency differently than pyrrolidine in 15.

Analytical Characterization

Q & A

Q. What are the typical synthetic routes for 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone, and what yields can be expected?

The compound is synthesized via multi-step heterocyclic coupling. A common approach involves:

- Thioether formation : Reacting a thiazole intermediate (e.g., 4-thiazolyl derivative) with 3,5-dimethoxybenzyl thiol under basic conditions (e.g., NaH in DMF at 0°C) to introduce the benzylthio group .

- Indoline integration : Coupling the thiazole intermediate with indoline via nucleophilic substitution or Friedel-Crafts acylation, often using indolin-1-ylacetyl chloride in the presence of a Lewis acid catalyst . Reported yields range from 42% to 82%, depending on solvent choice (e.g., DMF vs. dichloromethane) and reaction time .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- NMR : H and C NMR are critical for verifying substituent positions. For example, the 3,5-dimethoxybenzyl group shows characteristic aromatic protons as a singlet (~6.5 ppm) and methoxy groups at ~3.8 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of the thiazole or indoline moiety) .

- IR : Confirms carbonyl (C=O) stretching (~1700 cm) and thioether (C-S) bonds (~650 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?

Low yields often arise from steric hindrance at the indoline-thiazole junction. Strategies include:

- Temperature modulation : Gradual warming from 0°C to room temperature during coupling to balance reactivity and side reactions .

- Catalyst screening : Testing alternatives to NaH (e.g., DBU or EtN) to improve nucleophilicity without over-activation .

- Solvent effects : Polar aprotic solvents like DMF enhance solubility of intermediates, but dichloromethane may reduce byproduct formation in acylation steps .

Q. What analytical approaches resolve contradictions in spectral data for derivatives of this compound?

Discrepancies in NMR or MS data may indicate regiochemical ambiguity or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to confirm connectivity .

- X-ray crystallography : Provides definitive structural assignment, especially for stereoisomers or polymorphs .

- Chromatographic purity checks : Use HPLC with UV/Vis detection to isolate and characterize minor impurities .

Q. How does the electronic nature of substituents on the indoline ring influence reactivity in downstream functionalization?

Electron-donating groups (e.g., methoxy) on indoline increase nucleophilicity at the nitrogen, facilitating alkylation or acylation. Conversely, electron-withdrawing groups (e.g., nitro) may require harsher conditions (e.g., TFA as a catalyst) for coupling reactions . Computational studies (DFT) can predict charge distribution to guide synthetic planning .

Methodological Challenges

Q. What protocols ensure reproducibility in synthesizing and purifying this compound?

- Standardized workup : Quench reactions with ice-cold water to prevent decomposition, followed by extraction with ethyl acetate and drying over anhydrous MgSO .

- Chromatography : Use silica gel TLC (hexane/ethyl acetate gradients) for preliminary purification, followed by column chromatography for bulk isolation .

- Recrystallization : Optimize solvent pairs (e.g., DMF/EtOH) to enhance crystal purity and yield .

Q. How can researchers address limitations in stability studies for this compound under physiological conditions?

- pH-dependent degradation assays : Incubate the compound in buffers (pH 4–9) and monitor via UV spectroscopy or LC-MS to identify labile bonds (e.g., thioether or carbonyl groups) .

- Light and temperature controls : Store samples in amber vials at –20°C to prevent photolytic or thermal decomposition .

Data Interpretation and Application

Q. What strategies validate the biological relevance of this compound in target-binding studies?

- SPR (Surface Plasmon Resonance) : Quantify binding affinity (K) to proteins like kinases or GPCRs .

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with active sites, correlating computational results with experimental IC values .

Q. How can structural analogs improve SAR (Structure-Activity Relationship) understanding?

- Core modifications : Replace the thiazole with oxadiazole to assess impact on bioactivity .

- Substituent scanning : Introduce halogens or methyl groups on the benzyl or indoline rings to evaluate steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.